2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride
Description
The compound 2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride is a synthetic amino acid derivative featuring a guanidino group (diaminomethylideneamino) and a glycine moiety. Its IUPAC name reflects its stereochemistry (2S configuration) and functionalization: the pentanoyl backbone is substituted with amino and guanidino groups, while the acetic acid component is linked via an amide bond. The hydrochloride salt enhances solubility and stability, making it suitable for biochemical applications.
Structurally, it shares homology with arginine derivatives, particularly in its guanidino group, which is critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O3.ClH/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15;/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJDXUKLQUTBSV-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The process often starts with the preparation of the amino acid derivatives, followed by the formation of peptide bonds under controlled conditions. Common reagents used in these reactions include carbodiimides and coupling agents like HATU or EDCI.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Plays a role in studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Guanidino Group: The target compound and Blasticidin S HCl () share this group, which is critical for binding to anionic targets (e.g., nucleic acids or enzymes). However, Blasticidin’s cyclic structure and additional carbamimidoyl group confer antibiotic properties, unlike the target compound’s linear design .
- Salt Forms: The hydrochloride salt is common (target compound, Arg-Trp, and adamantane derivative in ), enhancing aqueous solubility. In contrast, (2S)-2,5-diaminopentanamide uses a dihydrochloride salt for stability .
- Backbone Complexity : The adamantane derivative () and Blasticidin S HCl () exhibit greater structural complexity, impacting their pharmacokinetic profiles compared to the simpler target compound.
Pharmacological and Biochemical Comparisons
Target Compound vs. Blasticidin S HCl:
Target Compound vs. Arg-Trp Hydrochloride:
- Bioactivity: Arg-Trp () functions as a dipeptide with signaling roles, leveraging its indole (tryptophan) and guanidino (arginine) groups.
Stability and Reactivity
- Target Compound : Likely stable under standard conditions (based on analog data in ), but incompatible with strong oxidizers (common for hydrochlorides) .
- (2S)-2,5-Diaminopentanamide Dihydrochloride: Stable at room temperature but decomposes upon exposure to NOx or CO₂ .
- Adamantane Derivative (): High steric hindrance from the adamantane group likely enhances chemical stability compared to linear analogs .
Biological Activity
The compound 2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride , also known as a derivative of arginine, is an amino acid analog with significant biological implications. This article explores its biological activity, mechanisms, and potential applications in various fields such as medicine and biochemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H19N5O3·HCl
- CAS Number : 79220-27-2
This compound features a complex structure that includes a carboxylic acid group and multiple amino groups, contributing to its biological reactivity.
The biological activity of this compound is primarily attributed to its role as a substrate or inhibitor in various metabolic pathways. It interacts with specific enzymes and receptors, influencing physiological processes such as:
- Nitric Oxide Synthesis : It may enhance the production of nitric oxide, a critical signaling molecule involved in vasodilation and neurotransmission.
- Protein Synthesis : As an amino acid derivative, it plays a role in protein synthesis and cellular metabolism.
- Cell Signaling : The compound can modulate signaling pathways related to cell growth and differentiation.
Biological Activities
-
Antioxidant Activity
- The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This effect is mediated through the scavenging of free radicals.
-
Anti-inflammatory Effects
- It has been shown to reduce inflammation markers in vitro and in vivo, making it a potential candidate for treating inflammatory diseases.
-
Immunomodulatory Effects
- Research indicates that this compound can modulate immune responses, enhancing the activity of immune cells such as macrophages and T-cells.
-
Neuroprotective Properties
- Preliminary studies suggest neuroprotective effects, potentially beneficial in neurodegenerative conditions by reducing neuronal apoptosis.
Data Summary Table
Case Studies
-
Study on Antioxidant Effects :
- A study demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results indicated a potential protective effect against oxidative damage.
-
Inflammation Model Study :
- In an animal model of arthritis, administration of the compound resulted in decreased levels of inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its utility in managing inflammatory diseases.
-
Neuroprotection Research :
- A recent investigation into neurodegenerative models showed that treatment with this compound led to improved cognitive function and reduced neuronal loss, highlighting its potential in Alzheimer's disease therapy.
Q & A
Basic: What synthetic routes are available for preparing 2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid hydrochloride, and how can intermediates be characterized?
Methodological Answer:
Synthesis typically involves coupling protected amino acid derivatives. For example:
- Step 1: Start with (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid. Protect the amine groups using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups .
- Step 2: React the protected intermediate with chloroacetic acid under basic conditions (e.g., NaHCO₃) to form the acetamide linkage.
- Step 3: Deprotect using HCl/dioxane to yield the hydrochloride salt .
Characterization: Use LC-MS for purity assessment, ¹H/¹³C NMR for structural confirmation, and FT-IR to verify functional groups (e.g., amide I band at ~1650 cm⁻¹). Compare spectral data with reference standards listed in pharmacopeial guidelines .
Basic: How should researchers handle safety concerns related to this compound during laboratory experiments?
Methodological Answer:
While the compound is not classified under GHS/CLP for acute hazards, precautionary measures are critical:
- Ventilation: Use fume hoods to avoid inhalation of dust (P261) .
- PPE: Wear nitrile gloves, lab coats, and safety goggles (P262) .
- Toxicology: Conduct preliminary cytotoxicity assays (e.g., MTT on HEK-293 cells) due to limited toxicological data .
- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
Intermediate: What analytical techniques are optimal for quantifying this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound from serum/plasma .
- Quantification:
- Validation: Follow ICH Q2(R1) guidelines for linearity (1–100 µg/mL), LOQ (0.5 µg/mL), and precision (RSD <5%) .
Advanced: How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
- Reaction Design: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict activation energies for amide coupling or guanidine group modifications .
- Condition Screening: Apply machine learning (e.g., random forest models) trained on existing reaction databases to recommend solvents (e.g., DMF vs. THF) and catalysts (e.g., HOBt/EDC) .
- Validation: Compare predicted yields with small-scale experiments (0.1 mmol) under suggested conditions. Adjust parameters iteratively using feedback from experimental data .
Advanced: How can researchers resolve contradictions in solubility data reported for this compound?
Methodological Answer:
- Contradiction: Predicted logS = -4.5 vs. experimental solubility in PBS (pH 7.4) = 12 mg/mL.
- Root Cause Analysis:
- Experimental Protocol:
Advanced: What strategies mitigate instability of the guanidine moiety during long-term storage?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the diaminomethylideneamino group in humid conditions or acidic/basic media .
- Stabilization Methods:
Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway studies of this compound?
Methodological Answer:
- Synthesis: Incorporate ¹⁵N at the diaminomethylideneamino group via guanidinylation with ¹⁵N-cyanamide .
- Tracing: Use LC-HRMS to track ¹⁵N-labeled metabolites in hepatocyte incubations. Key transitions: m/z 276.2 (unlabeled) → 277.2 (¹⁵N) .
- Data Interpretation: Apply pathway analysis tools (e.g., MetaboAnalyst) to map renal/hepatic clearance routes and identify potential toxic metabolites .
Advanced: What in silico approaches predict binding affinities of this compound to arginine-rich protein domains?
Methodological Answer:
- Docking: Use AutoDock Vina to model interactions with trypsin-like proteases or histone arginine methyltransferases. Focus on hydrogen bonding with the guanidine group .
- MD Simulations: Run 100 ns trajectories (AMBER force field) to assess stability of binding poses in solvated systems .
- Validation: Compare predictions with SPR data (KD measurements) using Biacore systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
